1-(3,4-dichlorobenzyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone
Overview
Description
The compound “1-(3,4-dichlorobenzyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone” is a complex organic molecule. It contains several functional groups, including a dichlorobenzyl group, a methylphenylsulfonyl group, and a phenyl group attached to a pyridinone ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and aromatic rings. The dichlorobenzyl, methylphenylsulfonyl, and phenyl groups would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the dichlorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the pyridinone ring might participate in condensation or addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Structural Characterization in Metal Complexes
The interaction and structural characterization of metal complexes involving compounds similar to 1-(3,4-dichlorobenzyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone have been studied. Such compounds have been analyzed using various techniques including elemental analyses, magnetic measurements, IR, mass spectrometry, and 1H NMR spectroscopy, contributing to a deeper understanding of their properties and potential applications in the field of coordination chemistry (Sousa et al., 2001).
Coordination and Rearrangement in Nickel Complexes
Research has also focused on the rearrangement and coordination of compounds structurally related to this compound in nickel complexes. The synthesis and interaction of these compounds with nickel centers have been explored, providing insights into their potential use in synthesizing complex metal-organic frameworks (Bermejo et al., 2000).
Crystal Structure Analysis
The crystal structure of compounds akin to this compound has been studied, revealing how their molecular structures adopt specific conformations. Such studies are crucial in understanding the molecular geometry and potential interactions of these compounds in various applications, including material science and drug design (Chinnakali et al., 2009).
Applications in Polyamide Synthesis
These compounds have been utilized in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. Their solubility and thermal properties make them suitable for various industrial applications, including the production of high-performance materials (Liu et al., 2013).
Future Directions
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4-methyl-3-(4-methylphenyl)sulfonyl-6-phenylpyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Cl2NO3S/c1-17-8-11-21(12-9-17)33(31,32)25-18(2)14-24(20-6-4-3-5-7-20)29(26(25)30)16-19-10-13-22(27)23(28)15-19/h3-15H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWIWBWNCGSQIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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